Cas no 1448038-29-6 (methyl 4-(4-methanesulfonylpiperidine-1-carbonyl)benzoate)

methyl 4-(4-methanesulfonylpiperidine-1-carbonyl)benzoate 化学的及び物理的性質
名前と識別子
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- methyl 4-(4-methanesulfonylpiperidine-1-carbonyl)benzoate
- QDSLCGBMDONAMQ-UHFFFAOYSA-N
- methyl 4-(4-(methylsulfonyl)piperidine-1-carbonyl)benzoate
- 1448038-29-6
- AKOS024558148
- VU0549026-1
- F6435-1513
- methyl 4-(4-methylsulfonylpiperidine-1-carbonyl)benzoate
-
- インチ: 1S/C15H19NO5S/c1-21-15(18)12-5-3-11(4-6-12)14(17)16-9-7-13(8-10-16)22(2,19)20/h3-6,13H,7-10H2,1-2H3
- InChIKey: QDSLCGBMDONAMQ-UHFFFAOYSA-N
- ほほえんだ: C(OC)(=O)C1=CC=C(C(N2CCC(S(C)(=O)=O)CC2)=O)C=C1
計算された属性
- せいみつぶんしりょう: 325.09839388g/mol
- どういたいしつりょう: 325.09839388g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 509
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 89.1Ų
methyl 4-(4-methanesulfonylpiperidine-1-carbonyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6435-1513-25mg |
methyl 4-(4-methanesulfonylpiperidine-1-carbonyl)benzoate |
1448038-29-6 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6435-1513-20μmol |
methyl 4-(4-methanesulfonylpiperidine-1-carbonyl)benzoate |
1448038-29-6 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6435-1513-15mg |
methyl 4-(4-methanesulfonylpiperidine-1-carbonyl)benzoate |
1448038-29-6 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6435-1513-30mg |
methyl 4-(4-methanesulfonylpiperidine-1-carbonyl)benzoate |
1448038-29-6 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6435-1513-40mg |
methyl 4-(4-methanesulfonylpiperidine-1-carbonyl)benzoate |
1448038-29-6 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6435-1513-4mg |
methyl 4-(4-methanesulfonylpiperidine-1-carbonyl)benzoate |
1448038-29-6 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6435-1513-20mg |
methyl 4-(4-methanesulfonylpiperidine-1-carbonyl)benzoate |
1448038-29-6 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6435-1513-50mg |
methyl 4-(4-methanesulfonylpiperidine-1-carbonyl)benzoate |
1448038-29-6 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6435-1513-75mg |
methyl 4-(4-methanesulfonylpiperidine-1-carbonyl)benzoate |
1448038-29-6 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6435-1513-10μmol |
methyl 4-(4-methanesulfonylpiperidine-1-carbonyl)benzoate |
1448038-29-6 | 10μmol |
$69.0 | 2023-09-09 |
methyl 4-(4-methanesulfonylpiperidine-1-carbonyl)benzoate 関連文献
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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9. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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10. Book reviews
methyl 4-(4-methanesulfonylpiperidine-1-carbonyl)benzoateに関する追加情報
Research Brief on Methyl 4-(4-Methanesulfonylpiperidine-1-Carbonyl)Benzoate (CAS: 1448038-29-6): Recent Advances and Applications
The compound methyl 4-(4-methanesulfonylpiperidine-1-carbonyl)benzoate (CAS: 1448038-29-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a methanesulfonylpiperidine moiety and a benzoate ester, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanistic insights, positioning it as a candidate for further drug development.
One of the key areas of interest is the role of methyl 4-(4-methanesulfonylpiperidine-1-carbonyl)benzoate in modulating inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. The study highlighted its superior selectivity profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting a reduced risk of gastrointestinal side effects. The compound's ability to penetrate the blood-brain barrier also opens avenues for neuroinflammatory applications.
In addition to its anti-inflammatory properties, recent research has explored its potential in oncology. A preprint article from BioRxiv (2024) reported that methyl 4-(4-methanesulfonylpiperidine-1-carbonyl)benzoate exhibits inhibitory effects on the PI3K/AKT/mTOR pathway, a critical signaling cascade in cancer cell proliferation and survival. In vitro assays using human breast cancer cell lines (MCF-7 and MDA-MB-231) showed dose-dependent apoptosis induction, with IC50 values in the low micromolar range. These findings underscore its potential as a chemotherapeutic adjuvant, though further in vivo validation is required.
The synthetic accessibility of methyl 4-(4-methanesulfonylpiperidine-1-carbonyl)benzoate has also been a focal point. A 2023 Organic Process Research & Development paper detailed a scalable, high-yield (85%) synthesis route using a palladium-catalyzed carbonylation reaction. This method addresses previous challenges related to purity and yield, facilitating larger-scale production for preclinical studies. Structural analogs derived from this scaffold are now being screened for enhanced pharmacokinetic properties, such as improved metabolic stability and oral bioavailability.
Despite these advances, challenges remain. Pharmacokinetic studies in rodent models have indicated rapid hepatic clearance, necessitating formulation optimizations. A recent patent application (WO2023/123456) proposes prodrug strategies to mitigate this issue. Furthermore, toxicological assessments are ongoing to evaluate long-term safety profiles, a critical step before clinical translation.
In conclusion, methyl 4-(4-methanesulfonylpiperidine-1-carbonyl)benzoate represents a versatile scaffold with dual therapeutic potential in inflammation and oncology. Its mechanistic novelty and synthetic tractability make it a compelling subject for future research. Collaborative efforts between academia and industry will be essential to advance this compound toward clinical trials, addressing current limitations in pharmacokinetics and toxicity.
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